(S)-2-Methyl-CBS-oxazaborolidine
Description
Historical Development of Chiral Catalysis for Enantioselective Transformations
The journey to control the three-dimensional arrangement of atoms in a molecule has been a long and intricate one, marked by pivotal discoveries that have shaped the field of asymmetric synthesis.
Early Approaches to Asymmetric Induction
The concept of producing one enantiomer in excess over the other, known as asymmetric induction, has its roots in the 19th century with the work of Louis Pasteur. numberanalytics.comnih.gov His foundational discovery of molecular chirality in 1848 laid the groundwork for understanding the stereochemical nature of molecules. nih.gov Early methods for obtaining enantiomerically pure compounds primarily relied on the resolution of racemic mixtures, a process of separating the two enantiomers. youtube.com One of the first successful resolutions was achieved by Pasteur himself through the manual separation of enantiomeric crystals of sodium ammonium (B1175870) tartrate. youtube.com Other early approaches included the use of chiral resolving agents to form diastereomers that could be separated based on their different physical properties. nih.gov While effective, these resolution methods are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from a racemic mixture. nih.gov The quest for more efficient methods led to the development of asymmetric synthesis, where a chiral influence is used to directly favor the formation of one enantiomer. wikipedia.org
Emergence of Oxazaborolidine Catalysts: Itsuno's Contributions
A significant breakthrough in asymmetric reduction came in 1981 when Itsuno and his colleagues reported the use of chiral alkoxy-amine-borane complexes for the enantioselective reduction of prochiral ketones to chiral alcohols with high yields. wikipedia.org This work laid the foundation for the development of oxazaborolidine catalysts. wikipedia.orgresearchgate.net Itsuno's research demonstrated that the combination of a chiral 1,2-amino alcohol with borane (B79455) could generate a reagent capable of high asymmetric induction. acs.orgnih.gov Specifically, they found that a reagent prepared from (S)-(−)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane was effective for the stoichiometric enantioselective reduction of aromatic ketones. acs.orgnih.gov Further investigations proposed the formation of a 1,3,2-oxazaborolidine intermediate in the reaction of two equivalents of borane with (S)-valinol. acs.orgnih.gov
Corey-Bakshi-Shibata (CBS) Catalyst Development and Evolution
Building upon Itsuno's pioneering work, E. J. Corey, Raman Bakshi, and Saizo Shibata further developed and popularized the use of oxazaborolidine catalysts in 1987. wikipedia.orgsantiago-lab.com They developed a highly enantioselective method for the borane reduction of ketones catalyzed by chiral oxazaborolidines, which became known as the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orgsantiago-lab.comwikipedia.org The CBS catalyst is derived from proline, a readily available and inexpensive chiral amino acid. wikipedia.orgwikiwand.com The catalyst is prepared by reacting the corresponding enantiomer of diphenylprolinol with a boron source, such as borane or a phenylboronic acid. santiago-lab.comwikipedia.org The active catalyst is then formed in situ through the complexation of the oxazaborolidine with borane. santiago-lab.comwikipedia.org
The key to the CBS catalyst's success lies in its well-defined structure and the predictable nature of the stereochemical outcome. alfa-chemistry.com The proposed mechanism involves the coordination of borane to the nitrogen atom of the oxazaborolidine, which activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom. wikipedia.org The ketone then coordinates to the Lewis acidic boron in a way that minimizes steric interactions, leading to a highly face-selective hydride transfer through a six-membered transition state. wikipedia.org The evolution of the CBS catalyst has involved modifications to the substituent on the boron atom (the R' group) to optimize enantioselectivity for different substrates. wikipedia.org This has expanded the scope of the CBS reduction to a wide range of ketones. alfa-chemistry.com
Significance of Enantiomerically Pure Compounds in Diverse Fields
The ability to synthesize enantiomerically pure compounds is of paramount importance in numerous sectors, driven by the fact that the two enantiomers of a chiral molecule can exhibit vastly different biological activities. nih.govchiralpedia.com
Pharmaceutical Industry: Chiral Drug Synthesis and Efficacy
In the pharmaceutical industry, the chirality of a drug molecule can have profound effects on its efficacy and safety. numberanalytics.comrsc.org Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other enantiomer (the distomer) may be less active, inactive, or even cause adverse effects. mdpi.comjuniperpublishers.com The tragic case of thalidomide (B1683933) in the mid-20th century, where one enantiomer was an effective sedative while the other was a potent teratogen, starkly highlighted the critical importance of enantiomeric purity in drugs. rsc.orgmdpi.com
The U.S. Food and Drug Administration (FDA) issued guidelines in 1992 regarding the development of stereoisomeric drugs, encouraging the development of single-enantiomer drugs. rsc.orgmdpi.comnih.gov This has led to a significant increase in the number of single-enantiomer drugs on the market. rsc.org The use of enantiomerically pure drugs can lead to improved therapeutic indices, simpler pharmacokinetic profiles, and reduced drug interactions. mdpi.com The synthesis of enantiopure compounds is therefore a crucial aspect of modern drug discovery and development. numberanalytics.com
Table 1: Examples of Chiral Drugs and the Effects of their Enantiomers
| Drug | Therapeutic Use | Eutomer (Active Enantiomer) | Distomer (Less Active/Inactive/Adverse Effects) |
| Ibuprofen | Anti-inflammatory | (S)-(+)-Ibuprofen | (R)-(-)-Ibuprofen (less active, can be converted to the S-form in the body) |
| Naproxen | Anti-inflammatory | (S)-Naproxen | (R)-Naproxen (liver toxin) savemyexams.com |
| Ethambutol | Antitubercular | (S,S)-Ethambutol | (R,R)-Ethambutol (can cause blindness) savemyexams.com |
| Thalidomide | Sedative, Immunomodulator | (R)-Thalidomide (sedative) | (S)-Thalidomide (teratogenic) rsc.orgmdpi.com |
| Cetirizine | Antihistamine | (R)-(-)-Cetirizine (Levocetirizine) | (S)-(+)-Cetirizine (less active) |
Agrochemical and Fine Chemical Production
The significance of chirality extends beyond pharmaceuticals into the agrochemical and fine chemical industries. numberanalytics.comwiley-vch.de In agriculture, the biological activity of pesticides, herbicides, and fungicides can be enantiomer-dependent. chiralpedia.combohrium.com Using a single, active enantiomer can lead to lower application rates, reducing the environmental impact and minimizing the risk to non-target organisms. bohrium.comnih.gov For instance, the herbicidal activity of duplexity-A resides in only one of its enantiomers. The use of the single active isomer allows for a reduction in the amount of chemical released into the environment.
In the production of fine chemicals, which are often used as building blocks for more complex molecules, enantiomeric purity is crucial for ensuring the correct stereochemistry in the final product. nih.gov This is particularly important in the synthesis of flavors, fragrances, and other specialty chemicals where the desired properties are often associated with a specific enantiomer. The ability to produce these compounds in an enantiomerically pure form is a key driver of innovation in the chemical industry. nih.gov
Materials Science Applications
While the primary application of (S)-2-Methyl-CBS-oxazaborolidine lies in synthetic organic chemistry, its principles and the chiral molecules it helps create have implications for materials science. The precise control over stereochemistry offered by this catalyst is valuable in the synthesis of polymers and other materials with unique chiroptical properties. These materials can interact with polarized light in specific ways, making them potentially useful in applications such as optical displays, data storage, and sensors. Furthermore, the development of chiral surfaces and interfaces, which can be constructed using molecules synthesized with the aid of the CBS catalyst, is an active area of research with potential applications in enantioselective separations and catalysis.
Overview of this compound as a Prominent Chiral Catalyst
This compound, with the CAS number 112022-81-8, is a specific and highly utilized member of the chiral oxazaborolidine family. nbinno.com It is renowned for its ability to catalyze the reduction of a broad range of prochiral ketones to their corresponding chiral secondary alcohols with exceptional levels of enantioselectivity, often exceeding 90% enantiomeric excess (ee). The catalyst is typically used in small, catalytic amounts (2-10 mol%) along with a stoichiometric borane source like borane-tetrahydrofuran (B86392) (THF) or borane-dimethylsulfide (DMS). wikipedia.org
The predictability of the stereochemical outcome is a key advantage of the CBS reduction. alfa-chemistry.com The transition state model, proposed by Corey, allows chemists to accurately predict the absolute stereochemistry of the alcohol product based on the steric bulk of the ketone's substituents. santiago-lab.com The larger substituent orients itself away from the catalyst's diphenylmethyl group to minimize steric hindrance, thus dictating the face of the carbonyl that the hydride will attack. santiago-lab.com
The versatility of this compound extends beyond simple ketone reduction. It has been successfully employed in the enantioselective synthesis of α-hydroxy acids, α-amino acids, C2-symmetrical ferrocenyl diols, and propargyl alcohols. scientificlabs.co.ukscientificlabs.co.uk This broad applicability has cemented its status as an indispensable tool in both academic research and industrial-scale synthesis of complex, high-value molecules.
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 112022-81-8 nbinno.com |
| Molecular Formula | C₁₈H₂₀BNO scbt.com |
| Molar Mass | 277.17 g/mol scbt.com |
| Appearance | Colorless to pale yellow liquid (in toluene) wikipedia.org |
| Purity | ≥95.0 % scbt.com |
Table 2: Applications of this compound in Asymmetric Synthesis
| Application | Description | Key Advantages |
|---|---|---|
| Asymmetric Reduction of Ketones | Catalyzes the reduction of prochiral ketones to chiral secondary alcohols. | High enantioselectivity (>90% ee), predictable stereochemistry. |
| Synthesis of Chiral Intermediates | Used to produce α-hydroxy acids, α-amino acids, and propargyl alcohols. scientificlabs.co.ukscientificlabs.co.uk | Provides access to valuable building blocks for pharmaceuticals and fine chemicals. |
| Total Synthesis of Natural Products | A key reagent in the synthesis of complex natural products. alfa-chemistry.com | Enables the construction of specific stereocenters with high precision. |
| Pharmaceutical Synthesis | Employed in the industrial-scale synthesis of chiral drugs. wikipedia.org | Facilitates the production of enantiomerically pure active pharmaceutical ingredients. |
Structure
2D Structure
Properties
IUPAC Name |
(3aS)-1-methyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BNO/c1-19-20-14-8-13-17(20)18(21-19,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKAFJQFKBASMU-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(N2CCC[C@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370458 | |
| Record name | (3aS)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112022-81-8 | |
| Record name | (3aS)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112022-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3aS)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of S 2 Methyl Cbs Oxazaborolidine Catalysis
Corey-Bakshi-Shibata (CBS) Reduction Mechanism Elucidation
The CBS reduction is a premier method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. alfa-chemistry.com The mechanism is characterized by a dual activation strategy, where the (S)-2-Methyl-CBS-oxazaborolidine catalyst orchestrates the interaction between the substrate and the reducing agent with remarkable stereocontrol. researchgate.net
The catalytic cycle begins with a crucial Lewis acid-base interaction. The nitrogen atom of the this compound, acting as a Lewis base, coordinates to a molecule of borane (B79455) (BH₃), which is a Lewis acid. nrochemistry.comrug.nl This coordination serves two primary purposes: it activates the borane, making it a more potent hydride donor, and it significantly enhances the Lewis acidity of the endocyclic boron atom within the catalyst. alfa-chemistry.comnrochemistry.com This heightened Lewis acidity of the catalyst's boron atom is then available to activate the ketone substrate. nrochemistry.com The catalyst-borane complex coordinates to the carbonyl oxygen of the ketone. This binding occurs preferentially at the sterically more accessible lone pair of the oxygen atom, effectively orienting the substrate for the subsequent stereoselective hydride transfer. rug.nlwikipedia.org This dual activation—of both the reducing agent and the substrate—is a key factor behind the high reaction rates and efficiency of the CBS reduction. researchgate.netnrochemistry.com
In the CBS reduction, borane (BH₃), typically used as a complex with tetrahydrofuran (B95107) (THF) or dimethyl sulfide (B99878) (SMe₂), functions as the stoichiometric hydride source. alfa-chemistry.comnrochemistry.com While borane itself can reduce ketones, the uncatalyzed reaction is slow and non-selective. The this compound catalyst is essential for activating the borane and directing its hydride delivery. youtube.com The coordination of borane to the catalyst's Lewis basic nitrogen atom forms an active catalyst-reductant complex, which is the species that participates in the reduction of the ketone. nrochemistry.com Only a catalytic amount of the oxazaborolidine is necessary because the bulk of the borane remains in solution, waiting for a catalyst molecule to become available for activation. youtube.com
Following the activation of the catalyst by borane, the now highly Lewis-acidic endocyclic boron atom of the catalyst binds to the carbonyl oxygen of the prochiral ketone. alfa-chemistry.comrug.nl This coordination is highly specific; the catalyst binds to the lone pair of electrons on the carbonyl oxygen that is sterically more accessible, which is generally the lone pair closer to the smaller substituent (Rₛ) of the ketone. nrochemistry.comrug.nl This selective binding locks the ketone into a specific orientation relative to the chiral catalyst, setting the stage for the enantiofacial discrimination in the subsequent hydride transfer step. rug.nl X-ray crystallographic studies of catalyst-borane complexes have provided structural support for this coordination mode. alfa-chemistry.comwikipedia.org
The key to the high enantioselectivity of the CBS reduction lies in the highly organized, six-membered ring transition state through which the hydride transfer occurs. alfa-chemistry.comnrochemistry.com In this chair-like or boat-like transition state, the catalyst, the borane, and the ketone are all brought together. researchgate.netresearchgate.net The ketone is oriented such that its larger substituent (Rₗ) occupies a pseudo-equatorial position to minimize steric repulsion with the catalyst framework, particularly the methyl group on the boron. youtube.comsantiago-lab.com The hydride from the coordinated borane is then transferred intramolecularly to the carbonyl carbon. rug.nlwikipedia.org
Initially, the stereoselectivity was explained almost exclusively by steric repulsion in this transition state. nih.gov However, more recent computational studies have revealed that attractive London dispersion (LD) interactions between the substrate and the catalyst are at least as important, if not dominant, in determining the enantioselectivity. nih.govnih.gov These attractive forces can stabilize the favored transition state over the disfavored one, providing a more nuanced understanding than a simple steric hindrance model. researchgate.net
| Computational Model | Favored Transition State (TS1S) Energy Barrier (kcal/mol) | Disfavored Transition State (TS1R) Energy Barrier (kcal/mol) | Energy Difference (ΔΔG‡) (kcal/mol) | Reference |
|---|---|---|---|---|
| B3LYP (without dispersion correction) | 25.8 | 27.5 | 1.7 | researchgate.net |
| B3LYP-D3(BJ) (with dispersion correction) | 15.7 | 13.7 | -2.0 | researchgate.net |
| DLPNO-CCSD(T) | 10.8 | 7.7 | -3.1 | researchgate.net |
This table illustrates the significant impact of including London dispersion corrections in computational models. The calculated energy difference between the favored and disfavored transition states aligns much better with experimental observations when these attractive forces are considered.
After the hydride transfer is complete, the product is a chiral alkoxyborane intermediate, and the catalyst must be regenerated to participate in another catalytic cycle. wikipedia.org There are two primary proposed pathways for catalyst regeneration. alfa-chemistry.com One pathway involves the intramolecular exchange and elimination of the chiral alkoxyborane product, which frees the catalyst to coordinate with another molecule of borane. alfa-chemistry.comyoutube.com A second possibility involves another molecule of borane assisting in the release of the product and regeneration of the active catalyst-borane complex. alfa-chemistry.comnrochemistry.com The regenerated catalyst can then begin the cycle anew by coordinating to another ketone molecule. youtube.com
Theoretical and Computational Chemistry Studies on Stereoselectivity
Theoretical and computational studies, primarily using Density Functional Theory (DFT), have been instrumental in refining the mechanistic model of the CBS reduction. researchgate.netnih.gov These studies have moved the understanding of stereoselectivity beyond a purely qualitative steric model to a more quantitative and nuanced picture. nih.gov
Early models successfully predicted the stereochemical outcome based on steric repulsion between the ketone's substituents and the catalyst. nih.gov However, this model could not fully account for the high levels of selectivity observed in all cases. nih.gov Modern computational studies have demonstrated the critical role of noncovalent interactions, specifically attractive London dispersion forces, between the substrate and the catalyst in the transition state. nih.govnih.govresearchgate.net These attractive interactions, particularly between the phenyl groups of the catalyst and the substituents of the ketone, can significantly stabilize the preferred transition state. researchgate.net
Computational analyses have allowed for detailed examination of the transition state geometries, confirming chair-like or boat-like structures, and have quantified the energy differences between the competing diastereomeric transition states that lead to the (S) and (R) products. researchgate.netresearchgate.netresearchgate.net These calculations show that the energy difference (ΔΔG‡) between the favored and disfavored pathways corresponds well with the experimentally observed enantiomeric excesses. researchgate.net These theoretical insights not only corroborate experimental findings but also provide a predictive framework for designing new, more selective catalysts for challenging substrates. nih.govnih.gov
Quantum Mechanical Calculations and DFT-B3LYP Modeling
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT) with the B3LYP functional, have provided significant insights into the reaction mechanism. researchgate.netdamascusuniversity.edu.sy These computational studies have been instrumental in mapping the potential energy surface of the catalytic cycle, identifying key transition states, and elucidating the interactions that govern the reaction's outcome. damascusuniversity.edu.synih.gov
DFT-B3LYP modeling has been used to investigate the complete catalytic cycle for the reduction of ketones catalyzed by the oxazaborolidine derived from (S)-proline. These calculations have helped in characterizing all transition structures involved in the process. researchgate.net Theoretical investigations using DFT/B3LYP have also been employed to study the effects of solvents on the stability and spectral characteristics of related molecular structures. damascusuniversity.edu.sy
Recent studies have highlighted the importance of including London dispersion (LD) corrections in DFT calculations to accurately model the noncovalent interactions that are crucial for enantioselectivity. nih.gov A comparison of B3LYP and B3LYP-D3(BJ) methods has demonstrated that attractive LD stabilization plays a significant role in the enantiodiscrimination of the CBS reduction. nih.gov
Analysis of Catalyst Rigidity and Chiral Environment
The high degree of enantioselectivity achieved with the this compound catalyst is largely attributed to its rigid bicyclic structure. nrochemistry.com This rigidity creates a well-defined and sterically hindered chiral environment around the active site.
Computational studies have further elucidated the importance of the catalyst's three-dimensional structure. The phenyl groups of the catalyst are proposed to lie parallel to the larger substituent of the ketone to minimize steric repulsion, favoring a chair-like transition state. nih.gov
Predicting Enantiomeric Outcome
The stereochemical outcome of the CBS reduction is highly predictable. york.ac.uk For the this compound catalyst, the hydride is delivered to the Re face of the prochiral ketone, leading to the formation of the (S)-alcohol. Conversely, the (R)-catalyst yields the (R)-alcohol.
This predictability is based on the established mechanistic model where the ketone coordinates to the boron atom in a way that minimizes steric interactions between the larger substituent on the ketone and the substituents on the catalyst. organic-chemistry.org The hydride transfer then occurs from the borane molecule coordinated to the nitrogen atom.
Machine learning models have also been developed to predict the enantioselectivity of asymmetric reactions, including those catalyzed by related chiral phosphoric acids. nih.govarxiv.org These models take into account various parameters of the catalyst, substrate, and reaction conditions to provide quantitative predictions of the enantiomeric excess (% ee). nih.gov
Investigation of Competing Pathways
While the CBS reduction is generally highly selective, the existence of competing reaction pathways can sometimes lead to a decrease in enantioselectivity. researchgate.net One potential competing pathway involves the non-catalyzed reduction of the ketone by borane, which is non-selective. However, the catalytic rate is significantly faster than the background reduction. nrochemistry.com
Another consideration is the potential for the ketone to coordinate to the catalyst in a less favorable orientation, leading to the formation of the minor enantiomer. The energy difference between the favored and disfavored transition states determines the enantiomeric ratio of the product. researchgate.net Studies have shown that for certain substrates, two competing reaction pathways with opposite asymmetric inductions can exist, and the observed enantiomeric ratio depends on the relative steric demands of the substituents. researchgate.net
Factors Influencing Catalytic Efficiency and Stereoselectivity
The efficiency and stereoselectivity of the this compound catalyzed reduction are influenced by several key reaction parameters.
Impact of Reaction Temperature and Pressure
Reaction temperature is a critical factor affecting the enantioselectivity of the CBS reduction. wikipedia.org Generally, lower temperatures lead to higher enantiomeric excesses (ee). wikipedia.org As the temperature is increased, the enantioselectivity often reaches a maximum value that is dependent on the specific catalyst and ketone. wikipedia.orgnih.gov For instance, in the reduction of benzalacetone using an in situ generated oxazaborolidine catalyst, the effect of temperature on enantioselectivity was examined to optimize the reaction conditions. nih.gov
While standard CBS reductions are typically conducted at atmospheric pressure, the pressure of gaseous reactants, if any, could theoretically influence the reaction. However, for the common reductions of ketones with borane complexes, the reaction is not typically run under high pressure.
Effect of Solvent Systems
The choice of solvent can significantly impact the catalytic efficiency and stereoselectivity. Tetrahydrofuran (THF) is the most commonly used solvent for CBS reductions as it forms a stable complex with borane (BH₃•THF). wikipedia.org The use of anhydrous conditions is crucial, as the presence of water can negatively affect the enantiomeric excess. nrochemistry.comwikipedia.org
The polarity and coordinating ability of the solvent can influence the stability of the catalyst-borane complex and the transition state geometry. For example, the use of different solvent systems has been explored to optimize reaction conditions. nbinno.com Computational models like the Polarized Continuum Model (PCM) have been used to study the effect of solvent on the thermodynamic and spectral properties of related molecules, confirming the role of solvation in molecular stability. damascusuniversity.edu.sy
Influence of Borane Source and Concentration
The choice of borane source and its concentration are critical parameters in the this compound catalyzed reduction of ketones, significantly impacting reaction rates and enantioselectivity. The most commonly employed borane source is a solution of borane-tetrahydrofuran (B86392) complex (BH₃•THF). wikipedia.org However, other sources such as borane-dimethyl sulfide (BH₃•SMe₂), catecholborane, and diborane (B8814927) are also utilized. wikipedia.orgnih.gov
Catecholborane has emerged as a valuable alternative, particularly for reactions conducted at very low temperatures. wikipedia.org It has been shown to participate in CBS reductions at temperatures as low as -126 °C, often with marked enantioselectivity, offering a solution to the decreased ee values sometimes observed with BH₃•THF at lower temperatures. wikipedia.org
The concentration of the borane reagent is also a crucial factor. Typically, a slight excess of the borane reagent relative to the ketone substrate is used to ensure complete conversion. However, excessively high concentrations can sometimes lead to an increased rate of the non-catalyzed background reduction, which can lower the enantioselectivity. The catalyst loading, usually between 2-10 mol%, is optimized in conjunction with the borane concentration to achieve maximum efficiency and selectivity. wikipedia.org
| Borane Source | Typical Application/Observation | Reference |
|---|---|---|
| Borane-tetrahydrofuran (BH₃•THF) | Most common borane source for CBS reductions. Commercial solutions may contain borohydride (B1222165) impurities affecting ee. | wikipedia.org |
| Borane-dimethyl sulfide (BH₃•SMe₂) | Alternative borane source, used in various CBS reductions. | nih.gov |
| Catecholborane | Effective at very low temperatures (e.g., -126 °C), can improve enantioselectivity in such conditions. | wikipedia.org |
| Diborane (B₂H₆) | A gaseous borane source that can also be used in CBS reductions. | wikipedia.org |
Role of Additives and Co-catalysts
The performance of the this compound catalyst can be significantly enhanced through the use of various additives and co-catalysts. These agents can influence reaction rates, enantioselectivity, and even the stability of the catalytic system.
Lewis acids, for example, can act as activators for the oxazaborolidine catalyst. By coordinating to the nitrogen atom of the oxazaborolidine ring, a Lewis acid can increase the Lewis acidity of the endocyclic boron atom. acs.orgnih.gov This enhanced acidity facilitates the coordination of the ketone substrate, which is a key step in the catalytic cycle. nrochemistry.com Examples of Lewis acids that have been shown to play this role include aluminum bromide (AlBr₃) and tin tetrachloride (SnCl₄). acs.orgnih.gov
In some cases, additives can dramatically accelerate the reaction. For instance, the addition of a catalytic amount of lithium borohydride (LiBH₄) (5–10 mol%) has been shown to reduce reaction times significantly. Other additives are employed to improve both reactivity and enantioselectivity. Shioiri and co-workers reported that the addition of trimethyl borate (B1201080) can enhance the performance of the CBS reduction. nih.gov Similarly, the use of phenolic additives, such as p-iodophenol, has been found to substantially increase enantioselectivity in the reduction of specific substrates like benzalacetone. nih.gov
The presence of water must be strictly avoided as it has a detrimental effect on enantiomeric excess; therefore, all CBS reductions must be performed under anhydrous conditions. wikipedia.orgnrochemistry.com
| Additive/Co-catalyst | Observed Effect | Reference |
|---|---|---|
| Lithium Borohydride (LiBH₄) | Accelerates the reaction rate. | |
| Trimethyl Borate | Improves both reactivity and enantioselectivity. | nih.gov |
| p-Iodophenol | Significantly increases enantioselectivity in the reduction of certain α,β-unsaturated ketones. | nih.gov |
| Aluminum Bromide (AlBr₃) | Acts as a Lewis acid activator, enhancing the catalyst's Lewis acidity. | acs.org |
| Tin Tetrachloride (SnCl₄) | Functions as a Lewis acid activator for the oxazaborolidine catalyst. | nih.gov |
Substrate Structure and Steric/Electronic Effects
The this compound catalyzed reduction is effective for a broad range of prochiral ketones, including aryl-aliphatic, di-aliphatic, di-aryl, α,β-unsaturated enone, and ynone systems. wikipedia.org The structure of the substrate, particularly the steric and electronic properties of the substituents attached to the carbonyl group, plays a pivotal role in determining the stereochemical outcome of the reaction.
The generally accepted mechanism posits that the ketone coordinates to the Lewis acidic boron atom of the catalyst in a way that minimizes steric interactions. youtube.com The ketone orients itself so that the larger substituent (R_L) is positioned away from the catalyst's chiral framework, while the smaller substituent (R_S) is oriented towards it. nrochemistry.com This preferential coordination dictates the face of the carbonyl that is exposed to the hydride transfer from the borane, thus establishing the stereochemistry of the resulting alcohol. Consequently, a greater steric difference between the two substituents on the ketone generally leads to higher enantioselectivity.
However, recent computational and experimental studies have suggested that the classic model based solely on steric repulsion is too simplistic. nih.gov Research indicates that attractive London dispersion (LD) interactions between the substrate and the phenyl groups of the catalyst are a crucial, and in some cases dominant, factor in enantiodiscrimination. nih.govresearchgate.net This is supported by the observation that some sterically demanding substrates can be reduced at a higher rate than less hindered ones, a phenomenon not easily explained by steric repulsion alone. nih.govresearchgate.net
The electronic properties of the substrate also have an influence. The presence of heteroatoms or unsaturated systems within the substrate can be tolerated. wikipedia.org For example, α,β-unsaturated ketones are efficiently reduced at the carbonyl group without significant side reactions like hydroboration of the carbon-carbon double bond. wikipedia.org In the case of ynones, the substitution pattern on the alkyne can alter which group functions as the sterically bulkier substituent, thereby influencing the stereoselectivity. wikipedia.org
| Substrate Type | General Outcome/Observation | Reference |
|---|---|---|
| Aryl-aliphatic ketones | Generally high enantioselectivity is achieved. | wikipedia.org |
| Di-aliphatic ketones | Enantioselectivity is often dependent on the steric difference between the two alkyl groups. | wikipedia.org |
| α,β-Unsaturated enones/ynones | Efficient and selective reduction of the carbonyl group is observed with minimal hydroboration of the C-C multiple bond. | wikipedia.org |
| Ketones with heteroatoms | The reduction tolerates the presence of heteroatoms that could potentially coordinate with the borane. | wikipedia.org |
Industrial and Commercial Perspectives
Market Trends and Growth Drivers
The market for (S)-2-Methyl-CBS-oxazaborolidine is experiencing substantial growth, largely propelled by its critical role in the pharmaceutical and advanced materials sectors. datainsightsmarket.com Its ability to facilitate the production of single-enantiomer compounds makes it an indispensable tool in modern chemistry.
Demand in Pharmaceutical and Material Intermediate Sectors
The demand for this compound is robust in the pharmaceutical industry, where it is a key component in the synthesis of chiral drugs. datainsightsmarket.comnbinno.com The production of enantiomerically pure drugs is often more effective and exhibits fewer side effects than their racemic counterparts. nih.govnumberanalytics.com This catalyst is instrumental in the asymmetric reduction of prochiral ketones to yield chiral secondary alcohols, which are vital intermediates for a wide range of pharmaceuticals. scientificlabs.com Its applications extend to the synthesis of α-hydroxy acids and α-amino acids. scientificlabs.comottokemi.com
In the material science sector, this compound is employed in the creation of advanced materials where specific stereochemistry is crucial for desired properties. datainsightsmarket.com
Increasing Adoption of Asymmetric Catalysis in Drug Discovery
The pharmaceutical industry's increasing shift towards asymmetric catalysis as a more efficient and selective method for drug synthesis is a major growth driver for the this compound market. numberanalytics.com Asymmetric catalysis allows for the targeted production of a specific enantiomer, which is critical as different enantiomers of a drug can have vastly different pharmacological activities. nih.govnumberanalytics.com This targeted approach improves product purity and can lead to safer and more effective therapeutic agents. numberanalytics.comnumberanalytics.com The growing emphasis on developing complex chiral molecules in drug discovery continues to fuel the demand for reliable and efficient chiral catalysts like this compound. nbinno.commdpi.com
Production and Supply Chain Considerations
The production and supply of this compound involve several key considerations, from the scalability of its synthesis to the stringent quality control measures required for its applications.
Scalability of Production (e.g., Kilogram-scale)
The feasibility of kilogram-scale production of this compound is a critical factor for its industrial viability. Chemical suppliers and manufacturers have developed processes to produce this catalyst in large quantities, with some companies offering production volumes ranging from kilograms to metric tons. nbinno.com A patented industrial synthesis process highlights a scalable six-step method that addresses limitations of earlier production techniques, making large-scale manufacturing more efficient.
Purity Grades and Quality Control (e.g., GC-MS, Chiral HPLC)
The purity of this compound is paramount for its catalytic performance. It is typically available in various purity grades, such as 95%, 97%, and ≥99%. datainsightsmarket.comottokemi.comsigmaaldrich.com Higher purity grades are essential for applications with stringent requirements, such as in pharmaceutical synthesis, and consequently command higher prices. datainsightsmarket.com
Rigorous quality control is maintained through various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Chiral High-Performance Liquid Chromatography (Chiral HPLC) are standard methods used to validate the purity and enantiomeric excess of industrial batches. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹¹B NMR and ¹H NMR, is also employed to confirm the structure and successful synthesis of the compound. google.com
Table 1: Purity Grades and Analytical Methods for this compound
| Purity Grade | Analytical Methods |
| ≥95% | GC-MS, Chiral HPLC, ¹¹B NMR, ¹H NMR |
| 97% | GC |
| >98% | Not specified |
| ≥99% | GC-MS, Chiral HPLC |
Continuous Flow Reactor Applications
The adoption of continuous flow chemistry represents a significant advancement in the production of this compound. Continuous flow reactors offer several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for exothermic reactions, and increased throughput. nih.gov The implementation of continuous flow systems can enable production capacities exceeding 100 kg per day. This technology is particularly beneficial for optimizing reaction conditions and can be transformative in facilitating more efficient and scalable synthesis. nih.gov
Economic and Environmental Impact of Industrial Production
The industrial-scale production and application of this compound are influenced by economic drivers and increasing environmental awareness. The catalyst's efficiency and the development of greener synthetic protocols are central to its commercial viability.
A key environmental and economic benefit is the reduction of solvent waste. Traditional chemical reductions can require large volumes of solvents. Research has focused on developing more sustainable processes for CBS reductions. bdu.ac.in Notable advancements include:
Greener Solvents: Studies have demonstrated the successful use of more environmentally friendly solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and is a preferable alternative to traditional solvents like tetrahydrofuran (B95107) (THF) or toluene.
Solvent-Free and One-Pot Procedures: The development of one-pot synthesis methods, where the catalyst is generated in situ without isolation, minimizes waste and simplifies procedures. researchgate.net For example, a one-pot method combining NaBH₄ with diethylaniline hydrochloride and (S)-diphenylprolinol has been developed as an improvement over using more sensitive and hazardous borane (B79455) complexes.
Flow Chemistry: The use of microreactor technology for CBS reductions allows for safer handling of reagents like borane and can improve reaction efficiency and consistency, further reducing waste.
These strategies not only decrease the environmental footprint of processes using the catalyst but also reduce costs associated with solvent purchasing and disposal.
The high efficiency of the CBS catalyst contributes to a lower carbon footprint in several ways:
Energy Efficiency: Highly enantioselective catalytic processes, like the CBS reduction, often proceed rapidly under mild conditions, sometimes in minutes, which requires less energy than less efficient methods or those requiring harsh conditions.
Process Intensification: By achieving high yields and selectivity in a single step, the CBS reduction can shorten multi-step synthetic routes, eliminating the need for additional reactions, workups, and purifications. This reduction in process steps leads to significant savings in energy and raw material consumption.
Regulatory Landscape and Safety Information
The handling and use of this compound are governed by safety regulations due to its chemical properties and those of the solvents it is often used with.
This compound is classified as hazardous. The specific classification can vary depending on whether it is in its solid form or dissolved in a solvent like toluene. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the framework for its hazard identification.
Below is a summary of hazard classifications from representative Safety Data Sheets (SDS).
Interactive Table: GHS Hazard Classification for this compound
| Form | Hazard Class | Hazard Code | Hazard Statement |
| Solid | Acute Toxicity, Oral | H302 | Harmful if swallowed. sigmaaldrich.comnih.gov |
| Serious Eye Damage | H318 | Causes serious eye damage. sigmaaldrich.comnih.gov | |
| 1M Solution in Toluene | Flammable Liquids | H225 | Highly flammable liquid and vapor. thermofisher.com |
| Aspiration Hazard | H304 | May be fatal if swallowed and enters airways. thermofisher.com | |
| Skin Irritation | H315 | Causes skin irritation. thermofisher.com | |
| Serious Eye Damage | H318 | Causes serious eye damage. thermofisher.com | |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child. thermofisher.com | |
| STOT (Single Exposure) | H336 | May cause drowsiness or dizziness. thermofisher.com | |
| STOT (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure. thermofisher.com | |
| Hazardous to the Aquatic Environment, Acute | H401 | Toxic to aquatic life. thermofisher.com | |
| Hazardous to the Aquatic Environment, Chronic | H412 | Harmful to aquatic life with long lasting effects. thermofisher.com |
This data is compiled from multiple sources and represents common classifications. Users must consult the specific SDS for the product they are using.
Precautionary Measures (P-Statements) include:
Prevention: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), and P201 (Obtain special instructions before use). sigmaaldrich.comthermofisher.com
Response: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), and P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell). sigmaaldrich.comfishersci.com
Handling:
Work should be conducted in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. scbt.com
Personal Protective Equipment (PPE) is required, including safety goggles or face shields, chemical-resistant gloves, and protective clothing. sigmaaldrich.comfishersci.com
When handling the solution in flammable solvents like toluene, all ignition sources must be eliminated. Use spark-proof tools and explosion-proof equipment. fishersci.comfishersci.com
Equipment must be grounded and bonded to prevent static electricity discharge, which could ignite flammable vapors. fishersci.comfishersci.com
Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. scbt.com
Storage:
Store in a tightly sealed container under an inert atmosphere, such as nitrogen, to protect it from moisture and air, which can degrade the catalyst. fishersci.comscbt.com
The storage area should be cool, dry, and well-ventilated. scbt.com
For solutions in flammable solvents, store in a designated flammables area, away from heat and oxidizing agents. fishersci.comfishersci.com
Incompatible materials such as strong oxidizing agents, strong acids, and bases should be stored separately. fishersci.comfishersci.com
Emerging Trends and Future Opportunities
While the Corey-Bakshi-Shibata reduction is a well-established and powerful tool, the application of this compound continues to evolve. Research is expanding its use into new areas of catalysis, promising exciting future opportunities.
A significant emerging trend is the use of chiral oxazaborolidines as Lewis acid catalysts in enantioselective photochemical reactions . acs.orgnih.gov This moves the catalyst beyond its traditional role in thermal reductions and into the growing field of photochemistry. Applications include:
[2+2] Photocycloadditions: Catalyzing the formation of chiral cyclobutanes from various substrates, a transformation that is difficult to achieve selectively otherwise. acs.orgnih.gov
Photochemical Rearrangements: Enabling enantioselective rearrangements on the singlet potential energy surface, demonstrating that the utility of these catalysts in photochemistry extends beyond cycloadditions. nih.gov
Another key area of development is the use of CBS catalysts in dual catalysis systems . acs.orgnih.gov In one such approach, the oxazaborolidine works in concert with an iridium-based triplet sensitizer. This allows for certain reactions, like [2+2] photocycloadditions, to proceed with significantly lower catalyst loadings (e.g., 25 mol % oxazaborolidine and 1 mol % sensitizer), which enhances the practicality and economy of the process. acs.orgnih.govacs.org
The scope of reactions catalyzed by oxazaborolidines is also broadening. A recent study demonstrated the first use of a standard CBS catalyst for the enantioselective 1,4-addition of diarylphosphine oxides to α,β-unsaturated thioesters under mild, air-insensitive conditions. acs.org This novel application highlights that the full potential of these versatile catalysts is still being explored. acs.org The modular structure of oxazaborolidines allows them to be tailored for specific transformations, suggesting that new, highly specialized catalysts will be developed for future synthetic challenges. acs.orgnih.gov
Technological Advancements in Synthesis Methods
The industrial production of this compound has evolved to improve efficiency, reduce costs, and minimize environmental impact. Technological advancements have moved beyond traditional laboratory-scale preparations to more robust and scalable processes.
A significant development in the synthesis of this compound is a patented, scalable six-step industrial method. google.com This process begins with more accessible and less expensive raw materials, such as (S)-proline, a borane tetrahydrofuran (THF) solution, and carbon monoxide. google.com The traditional method, in contrast, often starts from (S)-1,1-diphenylprolinol and methyl boronic anhydride. google.com The newer industrial process is designed to be more cost-effective and operates at temperatures that are easier to control. google.com
Key innovations in modern synthesis include:
Solvent Recycling : The use of tetrahydrofuran (THF) as a solvent is made more sustainable through recycling. The THF can be dewatered using calcium oxide, which also removes acids and superoxides, allowing it to be reused in the process. google.com This significantly reduces solvent waste.
Catalyst Immobilization : To facilitate reuse, the this compound catalyst can be anchored to solid supports like silica (B1680970) or polymers. This immobilization allows for easier separation from the reaction mixture and enables the catalyst to be recycled for multiple cycles, retaining over 80% of its activity.
Continuous Flow Reactors : The adoption of continuous flow reactors represents a shift from traditional batch processing. This technology can offer better control over reaction parameters, improve safety, and increase throughput for large-scale production.
A comparison between a traditional synthesis approach and a patented industrial method highlights the advancements in efficiency and cost-effectiveness.
Table 1: Comparison of Synthesis Methods
| Parameter | Traditional Method | Patented Industrial Method |
|---|---|---|
| Starting Material | (S)-1,1-diphenylprolinol | (S)-proline |
| Key Reagents | Methyl boronic anhydride | Borane-THF, Carbon Monoxide |
| Solvent Waste | Higher | Lower (due to recycling) |
| Cost-Effectiveness | Lower | Higher |
This patented process involves a sequence of reactions, including the formation of a borane-proline adduct and the synthesis of methyl boronic anhydride, ultimately leading to the final chiral oxazaborolidine. These technological strides not only make the synthesis more economically viable but also align with the principles of green chemistry by reducing waste and energy consumption.
Novel Applications in Materials Science and Other Industries
While this compound is renowned for its role in the asymmetric synthesis of chiral alcohols for the pharmaceutical industry, its applications are expanding into materials science and other industrial sectors. nbinno.comwikipedia.org The unique ability of this catalyst to impart chirality to molecules is being explored for the creation of advanced materials with specific properties. nbinno.com
In materials science, chirality can influence the macroscopic properties of a material, including its optical, electronic, and mechanical characteristics. The exploration of this compound in this field is foundational for developing innovative materials. nbinno.com
Specific novel applications include the enantioselective synthesis of:
C₂-symmetrical ferrocenyl diols : These molecules are important building blocks in the field of chiral materials and ligands. ottokemi.comscientificlabs.co.uk Their synthesis using the CBS catalyst allows for high stereochemical control, which is essential for their function in chiral recognition and catalysis.
Propargyl alcohols : These are versatile chemical intermediates with applications in the synthesis of complex molecules, including polymers and other functional materials. ottokemi.comscientificlabs.co.uk The ability to produce them in an enantiomerically pure form opens up possibilities for creating stereoregular polymers with unique properties.
Beyond materials science, the catalyst is employed in the production of fine chemicals and agrochemicals, where, much like in the pharmaceutical industry, the specific stereoisomer of a compound is often responsible for its desired activity. The efficiency and high enantioselectivity of the CBS catalyst make it a valuable tool in these industries for producing pure, effective products.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (S)-proline |
| Borane |
| Borane-tetrahydrofuran (B86392) (THF) |
| Calcium oxide |
| Carbon monoxide |
| Ferrocenyl diols |
| Lithium borohydride (B1222165) (LiBH₄) |
| Methyl boronic anhydride |
| Propargyl alcohols |
| (S)-1,1-diphenylprolinol |
| Tetrahydrofuran (THF) |
Comparative Analysis with Other Chiral Catalysts
Comparison with Other Chiral Oxazaborolidines
The (S)-2-Methyl-CBS-oxazaborolidine belongs to a broader class of chiral oxazaborolidine catalysts, and its effectiveness can be compared with other derivatives where the methyl group at the boron atom is replaced by other substituents. The nature of this substituent (R') plays a crucial role in the enantioselectivity of the reduction of prochiral ketones. nih.govwikipedia.org
Variations of the CBS catalyst with different R' groups have been developed to optimize selectivity for various substrates. wikipedia.org For instance, besides the common methyl (Me-CBS), other variants include butyl (Bu-CBS) and phenyl (Ph-CBS) groups. The choice of the R' group can influence the steric and electronic environment of the catalyst's active site, thereby affecting the degree of enantiomeric excess (ee) achieved in the product alcohol. santiago-lab.com In some cases, increasing the steric bulk of the substituent at the boron atom can lead to a decrease in enantioselectivity. nih.gov
Furthermore, the choice of the borane (B79455) reducing agent in conjunction with the CBS catalyst also impacts the outcome of the reaction. wikipedia.org While borane-tetrahydrofuran (B86392) (BH3•THF) is commonly used, other borane complexes and reagents like catecholborane can be employed to optimize results, especially at very low temperatures. wikipedia.org Catecholborane has been shown to be effective in CBS reductions at temperatures as low as -126 °C, offering high enantioselectivity where BH3 might be less effective. wikipedia.org
Recent research has also explored modifying the phenyl groups of the prolinol-derived part of the catalyst. Introducing dispersion energy donors into the catalyst's structure has been shown to enhance enantioselectivity, particularly for challenging substrates like unbranched aliphatic ketones. nih.gov This suggests that attractive London dispersion interactions between the catalyst and the substrate are significant for enantiodiscrimination, a departure from the traditional model that emphasizes only steric repulsion. nih.gov
The following table provides a comparative overview of the enantioselectivity achieved with different CBS catalyst derivatives in the reduction of various ketones.
Table 1: Comparison of Enantioselectivity for Different CBS Catalyst Derivatives
| Ketone Substrate | Catalyst R' Group | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Acetophenone | Methyl | High | santiago-lab.com |
| Acetophenone | Phenyl | Decreased vs. Methyl | nih.gov |
| 2-Butanone | Phenyl (original) | 60% | nih.gov |
| 2-Butanone | 4-OMe-3,5-tBu2Ph | 72% | nih.gov |
| 2-Pentanone | Phenyl (original) | 64% | nih.gov |
| 2-Pentanone | 4-OMe-3,5-tBu2Ph | 74% | nih.gov |
| Cyclohexyl methyl ketone | Phenyl (original) | Low | nih.gov |
| Cyclohexyl methyl ketone | 3,5-tBu2Ph | Improved | nih.gov |
Distinction from Enzymatic Catalysis
This compound and other chemical catalysts offer a distinct approach to asymmetric synthesis when compared to enzymatic catalysis. While both aim to produce enantiomerically pure compounds, their operational parameters, substrate scope, and catalytic mechanisms differ significantly.
Enzymatic reductions, often employing ketoreductases or alcohol dehydrogenases, typically occur in aqueous media under mild conditions of temperature and pH. This "green" approach avoids the use of often hazardous reagents and solvents. In contrast, CBS-catalyzed reductions must be conducted under strictly anhydrous conditions, as the presence of water has a detrimental effect on enantioselectivity. wikipedia.org The reaction temperature also plays a critical role in the stereoselectivity of CBS reductions, which is a factor that is often less variable in enzymatic reactions that have an optimal temperature range for activity. wikipedia.org
The substrate scope of CBS catalysts is broad, effectively reducing a wide variety of aryl-aliphatic, di-aliphatic, di-aryl, and α,β-unsaturated ketones. wikipedia.org However, enzymes can exhibit very high substrate specificity, sometimes limiting their application to a narrow range of compounds. Conversely, through directed evolution and protein engineering, the substrate scope and stereoselectivity of enzymes can be tailored for specific applications.
A key advantage of CBS catalysts is the predictable stereochemical outcome based on a well-understood transition state model, where the orientation of the ketone's substituents relative to the catalyst determines the facial selectivity of the hydride attack. youtube.com While enzymatic reactions are also highly stereoselective, predicting the outcome without prior experimental data or detailed knowledge of the enzyme's active site can be more challenging.
Differentiation from Transition-Metal Catalysts
The this compound is an organocatalyst, a class of catalysts that are distinct from transition-metal catalysts. wikipedia.org This differentiation carries several important implications for their application in asymmetric synthesis.
A primary advantage of organocatalysts like the CBS reagent is that they are derived from readily available and relatively inexpensive chiral natural products, such as the amino acid proline. wikipedia.org In contrast, many transition-metal catalysts are based on rare and costly metals like platinum, palladium, ruthenium, and rhodium. catalysis.blog The high cost and limited availability of these metals can be a significant barrier, especially for large-scale industrial synthesis. catalysis.blog
From an environmental and practical standpoint, organocatalysts are often considered more benign. Transition-metal catalysts can be toxic, and their removal from the final product, particularly in pharmaceutical applications, is a critical and often challenging issue. Organocatalysts, being metal-free, circumvent this problem. researchgate.net Furthermore, some transition-metal catalysts are sensitive to air and moisture, requiring stringent reaction conditions. While CBS reductions are water-sensitive, the catalyst itself shows good stability. catalysis.blog
Transition-metal catalysts can also suffer from deactivation or "poisoning" by certain functional groups present in the substrate or impurities in the reaction mixture. catalysis.blogresearchgate.net Organocatalysts like the CBS reagent can exhibit greater functional group tolerance, allowing for the reduction of a wider range of substrates without catalyst inhibition. youtube.comresearchgate.net This robustness makes them highly valuable in the synthesis of complex molecules with multiple functional groups. researchgate.net
Advantages and Disadvantages in Specific Asymmetric Transformations
The this compound catalyst has proven to be a powerful tool for a variety of asymmetric transformations, most notably the reduction of prochiral ketones. However, its utility has both advantages and disadvantages depending on the specific substrate and reaction conditions.
Advantages:
High Enantioselectivity: For a wide range of ketones, particularly those with significant steric differentiation between the two substituents of the carbonyl group, the CBS reduction provides excellent enantiomeric excess, often exceeding 90% ee. wikipedia.orgyoutube.com This is especially true for aryl-aliphatic and α,β-unsaturated ketones. wikipedia.orgyoutube.com
Predictable Stereochemistry: A well-established mechanistic model allows for the reliable prediction of the absolute configuration of the resulting chiral alcohol. youtube.com
Broad Substrate Scope: The catalyst is effective for the reduction of various ketone types, including aryl-aliphatic, di-aliphatic, di-aryl, α,β-unsaturated enone and ynone systems, and ketones containing heteroatoms. wikipedia.org
Ease of Preparation and Handling: The catalyst can be prepared from a readily available chiral precursor (proline) and can be handled with relative ease, with some variants being air-stable crystalline solids. researchgate.netniscpr.res.in
Applications in Total Synthesis and Industry: The reliability and high selectivity of the CBS reduction have led to its widespread use in the total synthesis of complex natural products and in the large-scale industrial production of pharmaceutical intermediates. wikipedia.orgwikipedia.org For example, it is a key step in the synthesis of the anti-depressant fluoxetine (B1211875) and the anti-emetic drug aprepitant. wikipedia.orgnih.gov
Disadvantages:
Sensitivity to Water: The reaction must be carried out under anhydrous conditions, as trace amounts of water can significantly diminish the enantioselectivity. wikipedia.org
Limitations with Certain Substrates: The enantioselectivity can be moderate for some substrates, particularly primary aliphatic ketones where the steric difference between the two alkyl groups is small. nih.govnih.gov
Aging of the Catalyst: Isolated CBS catalysts can sometimes show reduced reproducibility due to aging during storage, although in situ preparation can mitigate this issue. nih.govresearchgate.net
Use of Borane: The reaction requires a stoichiometric amount of a borane reagent, which can be hazardous and may reduce other sensitive functional groups in the substrate. The use of milder borane sources like catecholborane can address some of these issues but may require very low temperatures. wikipedia.org
The following table presents data from various research findings on the application of this compound in specific asymmetric ketone reductions.
Table 2: Performance of this compound in Asymmetric Ketone Reductions
| Ketone Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Acetophenone | (R)-1-Phenylethanol | 97% | niscpr.res.in |
| 1-Tetralone | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | 85% | nih.gov |
| 2-Chloro-1-phenylethanone | (S)-2-Chloro-1-phenylethanol | 98% | nih.gov |
| Benzylacetone | (R)-4-Phenyl-2-butanol | 64% | nih.gov |
| 2,2,2-Trifluoroacetophenone | (R)-2,2,2-Trifluoro-1-phenylethanol | up to 90% (with additives) | researchgate.net |
| 7-(Benzyloxy)hept-1-en-3-one | (S)-7-(Benzyloxy)hept-1-en-3-ol | 91% | wikipedia.org |
Future Directions and Research Challenges
Development of Novel (S)-2-Methyl-CBS-oxazaborolidine Analogs with Enhanced Performance
The quest for improved catalytic performance has spurred the development of novel analogs of this compound. Research efforts are directed towards fine-tuning the catalyst's structure to enhance enantioselectivity, reactivity, and stability. One approach involves modifying the substituents on the oxazaborolidine ring. For instance, the introduction of different alkyl or aryl groups at the boron atom can influence the catalyst's Lewis acidity and steric environment, thereby affecting its interaction with the substrate. niscpr.res.inwikipedia.org
Recent studies have shown that London dispersion interactions, rather than solely steric hindrance, play a crucial role in determining the enantioselectivity of the CBS reduction. researchgate.net This has led to the design of catalysts with dispersion energy donors, which can improve selectivity for challenging substrates. researchgate.net Furthermore, the development of in situ generated oxazaborolidine catalysts from chiral lactam alcohols offers a more reliable and practical method for the reduction of a variety of ketones, overcoming issues of low reproducibility associated with aged, isolated CBS catalysts. nih.govresearchgate.net
The table below summarizes the performance of some modified CBS catalysts in the enantioselective reduction of acetophenone, highlighting the impact of structural modifications on enantiomeric excess (ee).
| Catalyst Analog | Substrate | Enantiomeric Excess (% ee) | Reference |
| This compound | Acetophenone | 91% | niscpr.res.in |
| In situ generated from chiral lactam alcohol | Acetophenone | 95% | nih.gov |
| Catalyst with 3,5-tBu2Ph substituent | Acetophenone | 98% | researchgate.net |
Exploration of New Substrate Classes for Enantioselective Reactions
While the CBS reduction is highly effective for a wide range of prochiral ketones, expanding its substrate scope remains a key research objective. chem-station.com Current investigations focus on applying this compound and its analogs to new classes of substrates, including those that have traditionally been challenging. For example, the enantioselective reduction of α,β-unsaturated ketones and ynones can be complicated by competing 1,4-reduction (conjugate addition). wikipedia.orgchem-station.com However, under CBS conditions, 1,2-reduction is typically favored, yielding valuable chiral allylic alcohols. chem-station.com
Researchers are also exploring the reduction of ketones with heteroatoms, which can coordinate to the catalyst and influence the reaction's stereochemical outcome. wikipedia.org The development of new catalyst variants and reaction conditions is crucial for achieving high enantioselectivity with these more complex substrates. nih.gov The ability to catalytically resolve N-heterocycles containing lactams or other basic functional groups that can inhibit the catalyst is also an area of active research. nih.gov The successful expansion of the substrate scope will further solidify the CBS reduction as a versatile tool in organic synthesis. nih.govresearchgate.net
The following table presents the enantioselective reduction of various substrate classes using this compound.
| Substrate Class | Example Substrate | Product | Enantiomeric Excess (% ee) | Reference |
| Aryl-aliphatic ketones | Acetophenone | (R)-1-Phenylethanol | up to 98% | researchgate.net |
| Di-aliphatic ketones | 2-Butanone | (R)-2-Butanol | up to 99% | niscpr.res.in |
| α,β-Unsaturated ketones | Benzalacetone | (R)-4-Phenyl-3-buten-2-ol | up to 92% | nih.gov |
Integration with Flow Chemistry and Automation for High-Throughput Synthesis
The integration of this compound catalysis with modern synthesis technologies like flow chemistry and automation presents a significant opportunity for accelerating drug discovery and process development. youtube.com High-throughput experimentation systems, which utilize robotics to rapidly prepare and screen catalysts and reaction conditions in parallel, can significantly reduce the time required for optimization. chemcatbio.orgnih.gov These automated systems allow for the efficient screening of a broad spectrum of reagents, solvents, and catalyst loadings, leading to the rapid identification of optimal reaction conditions. youtube.com
Flow chemistry, where reactions are performed in continuous-flow reactors, offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for seamless integration with downstream processing. researchgate.net The application of flow chemistry to CBS reductions could enable more efficient and scalable synthesis of chiral alcohols. While the direct application of this compound in continuous flow systems is an emerging area, the principles of high-throughput synthesis and automation are being actively applied to catalyst development and optimization in a broader context. chemcatbio.orgnih.gov
Advanced Computational Modeling for Catalyst Design and Mechanism Prediction
Computational modeling has become an indispensable tool for understanding the mechanism of the CBS reduction and for the rational design of new, more effective catalysts. Density Functional Theory (DFT) calculations have been employed to elucidate the transition state structures and reaction pathways, providing insights into the origins of enantioselectivity. nih.govacs.org These studies have confirmed that the formation of a complex between the oxazaborolidine, borane (B79455), and the ketone substrate is a key step in the catalytic cycle. nih.gov
Recent computational work has highlighted the importance of non-covalent interactions, such as London dispersion forces, in dictating the stereochemical outcome of the reaction. researchgate.net This deeper understanding allows for the design of catalysts with specific structural features that can enhance these favorable interactions and improve enantioselectivity. Furthermore, machine learning models are being developed to predict the enantioselectivity of organocatalysts, which could accelerate the discovery of novel CBS analogs with superior performance. nih.govnih.gov By combining computational predictions with experimental validation, researchers can more efficiently navigate the vast chemical space of potential catalysts.
Sustainable and Green Synthesis Approaches for Catalyst Manufacturing and Application
In line with the growing emphasis on green chemistry, future research will increasingly focus on developing sustainable methods for the synthesis and application of this compound. This includes the use of environmentally benign solvents, reducing catalyst loading, and developing efficient methods for catalyst recovery and recycling. mdpi.comyoutube.com The synthesis of the catalyst itself can be made more sustainable by utilizing readily available and renewable starting materials, such as proline. wikipedia.org
One promising approach is the immobilization of the CBS catalyst on a solid support, which facilitates its separation from the reaction mixture and allows for its reuse in multiple reaction cycles without significant loss of activity or selectivity. psu.edu Additionally, the development of in situ catalyst generation methods not only improves reproducibility but can also reduce waste by avoiding the isolation and purification of the catalyst. nih.govresearchgate.net The direct use of recycled catalysts for chemical applications represents an elegant route towards greener syntheses. mdpi.com These efforts will contribute to making asymmetric catalysis not only more efficient but also more environmentally responsible.
Q & A
Q. What is the role of (S)-2-Methyl-CBS-oxazaborolidine in enantioselective ketone reductions, and how does it compare to other chiral catalysts?
this compound is a chiral oxazaborolidine catalyst used in the Corey-Bakshi-Shibata (CBS) reduction to enantioselectively reduce prochiral ketones to secondary alcohols. Unlike earlier oxazaborolidines (e.g., catalyst 1 ), the B-methylated derivative This compound is air- and moisture-stable, allowing for easier handling and storage . It operates at low catalytic loadings (0.05–0.1 mol%) with borane (BH₃) as the stoichiometric reductant, achieving >90% enantiomeric excess (ee) for aryl ketones . Compared to enzymatic or transition-metal catalysts, it offers faster reaction times (minutes vs. hours) and predictable stereochemical outcomes based on the catalyst’s (S)-configuration .
Q. How should this compound be stored and handled to maintain catalytic activity?
The catalyst is typically supplied as a 1.0 M solution in THF or toluene. For optimal stability:
- Store under inert gas (N₂ or Ar) at room temperature in sealed containers.
- Avoid exposure to moisture or acidic conditions, which degrade the oxazaborolidine ring .
- Pre-dry substrates and solvents (e.g., THF over molecular sieves) to prevent deactivation .
Advanced Research Questions
Q. How can researchers resolve contradictions in enantioselectivity when using this compound for structurally similar ketones?
Discrepancies in ee values often arise from subtle steric or electronic differences in substrates. For example:
- Alnustone (1) reduction : this compound produced (S)-alcohols with 85% ee, but sterically hindered ketones (e.g., bicyclic systems) may show reduced selectivity due to unfavorable transition-state geometries .
- Isoprostanoid synthesis : Enantioselectivity dropped from 90% to 75% ee when reducing α,β-unsaturated ketones, likely due to competing conjugate addition pathways .
Methodological solutions : - Screen alternative borane sources (e.g., BH₃·THF vs. BH₃·SMe₂) to modulate reactivity .
- Use computational modeling (DFT) to predict transition-state preferences .
Q. What strategies optimize the recovery and reuse of this compound in multi-step syntheses?
While the catalyst is not typically recovered due to low loadings, recycling is feasible in flow systems or immobilized setups:
Q. How does this compound enable stereochemical control in molecular machines?
In Feringa-type rotary motors, the catalyst’s chirality directs unidirectional rotation:
- Stepwise reduction : Enantioselective ring-opening of lactones with this compound establishes stereogenic centers that dictate rotational directionality (e.g., 270° vs. 90° intermediates) .
- Inversion of motion : Using the (R)-enantiomer reverses the rotation axis, demonstrating the catalyst’s role in chirality transfer .
Methodological Considerations
Q. How to analyze enantiomeric excess (ee) in CBS reduction products?
Q. What are common pitfalls in scaling up CBS reductions, and how are they mitigated?
- Exothermicity : BH₃ additions can cause rapid temperature spikes. Use slow reagent addition and cooling (0°C) .
- Catalyst inhibition : Electron-deficient ketones (e.g., nitroaryl) may require higher catalyst loadings (up to 0.2 mol%) .
Comparative Data
Emerging Applications
- Isoprostanoid synthesis : The catalyst enabled diastereodivergent routes to 15-F2t isoprostanes, critical for studying oxidative stress biomarkers .
- Antibacterial diarylheptanoids : Enantioselective reduction of alnustone facilitated access to nonphenolic analogs with enhanced bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
